Cy5-PEG3-TCO
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Overview
Description
Cy5-PEG3-TCO is a dye derivative of Cyanine 5 (Cy5) containing three polyethylene glycol units. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules bearing tetrazine groups. This property makes it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-TCO involves the conjugation of Cyanine 5 with a polyethylene glycol linker and a trans-cyclooctene (TCO) group. The reaction typically occurs under mild conditions, often in an aqueous environment to maintain the stability of the dye and the polyethylene glycol units. The process involves the following steps:
Activation of Cyanine 5: Cyanine 5 is activated using a suitable reagent to introduce a reactive group.
Conjugation with Polyethylene Glycol: The activated Cyanine 5 is then reacted with a polyethylene glycol linker, forming a stable bond.
Introduction of TCO Group: Finally, the TCO group is introduced to the polyethylene glycol-linked Cyanine 5 through a click chemistry reaction, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG3-TCO primarily undergoes the inverse electron demand Diels-Alder reaction with tetrazine-bearing molecules. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Tetrazine derivatives are the primary reagents used in reactions with this compound.
Major Products
The major product formed from the reaction of this compound with tetrazine-bearing molecules is a stable conjugate, which can be used for various applications such as imaging and targeted drug delivery .
Scientific Research Applications
Cy5-PEG3-TCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific conjugation of molecules.
Biology: Employed in the labeling of biomolecules for imaging and tracking within biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications
Mechanism of Action
The mechanism of action of Cy5-PEG3-TCO involves its ability to undergo an inverse electron demand Diels-Alder reaction with tetrazine-bearing molecules. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of this compound to target molecules. The molecular targets and pathways involved in this process are primarily related to the bioorthogonal chemistry of the TCO and tetrazine groups .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG3-BCN: Another dye derivative of Cyanine 5 with a different click chemistry group.
Cy5-PEG3-Azide: Contains an azide group for copper-free click chemistry reactions.
Cy5-PEG3-Alkyne: Utilizes an alkyne group for copper-catalyzed click chemistry
Uniqueness
Cy5-PEG3-TCO is unique due to its ability to undergo the inverse electron demand Diels-Alder reaction, which is highly specific and efficient. This property makes it particularly valuable for applications requiring rapid and stable conjugation under mild conditions .
Properties
Molecular Formula |
C49H69ClN4O6 |
---|---|
Molecular Weight |
845.5 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h9,11,13-14,16-19,21,23-28,39H,6-8,10,12,15,20,22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b21-11+; |
InChI Key |
MLYDOKJGDBYTOW-YUZSSDIYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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